1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI)
Overview
Description
Preparation Methods
The synthesis of 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) involves several steps:
Reaction of Acetoacetanilide with Thionyl Chloride: This reaction produces α-chloroacetoacetanilide.
Condensation with Mercaptoethanol: The α-chloroacetoacetanilide is then condensed with mercaptoethanol to form the oxathiin ring.
Cyclization and Water Removal: The resultant compound undergoes cyclization and water removal under acidic conditions to form the final product.
Chemical Reactions Analysis
1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its original state.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) has several scientific research applications:
Agriculture: It is used as a fungicide to protect crops from fungal diseases, particularly in cereals and vegetables
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.
Industry: It is used in the production of various agricultural chemicals and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) involves the inhibition of succinate dehydrogenase (SDHI). This enzyme is crucial for the tricarboxylic acid cycle and electron transport chain. By binding to the quinone reduction site of the enzyme complex, the compound prevents ubiquinone from binding, thereby disrupting the electron transport chain and energy production in fungal cells .
Comparison with Similar Compounds
1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) is unique due to its specific inhibition of succinate dehydrogenase. Similar compounds include:
Oxycarboxin: Another oxathiin derivative with similar fungicidal properties.
Thiamethoxam: Often combined with Carboxin for enhanced fungicidal activity.
Metalaxyl: Used in combination with Carboxin for broader spectrum fungicidal effects.
These compounds share similar structural features but differ in their specific applications and spectrum of activity.
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQRPTODALTOCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SCCO1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878943 | |
Record name | 1,4-OXATHIIN-3-CARBOXAMIDE, 5,6-DIHYDRO-2-METHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13584-27-5 | |
Record name | 1,4-OXATHIIN-3-CARBOXAMIDE, 5,6-DIHYDRO-2-METHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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